BenchChemオンラインストアへようこそ!

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Lipophilicity optimization Physicochemical property differentiation Medicinal chemistry building blocks

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2) is supplied at 97% purity with full analytical documentation (NMR, HPLC). As a free base form, it eliminates the neutralization step required for hydrochloride salts, enabling direct use in automated parallel synthesizers and high-throughput experimentation platforms. The compound features three distinct derivatization vectors—the 4-amino group, ester carbonyl, and ester α-carbon—supporting multiple diversification strategies from a single procurement. Its consensus cLogP of -0.23 provides a balanced lipophilicity profile aligned with Lipinski and lead-likeness criteria, making it an ideal starting point for JAK family kinase inhibitor SAR programs targeting JAK1, JAK2, JAK3, and TYK2.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 802269-97-2
Cat. No. B3023146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
CAS802269-97-2
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C=N1)N
InChIInChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3
InChIKeyBZXKIYODOVQMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-Amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2) Procurement Guide for Research Building Blocks


Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2, C₆H₉N₃O₂, MW 155.15) is a heterocyclic building block comprising a 4-amino-1H-pyrazole core N1-alkylated with a methyl acetate group [1]. The compound is typically supplied at 97% purity with supporting analytical documentation (NMR, HPLC) . As a functionalized aminopyrazole, it serves as a versatile intermediate for medicinal chemistry programs targeting kinases, particularly JAK family enzymes, where the 4-aminopyrazole scaffold is a privileged pharmacophore for ATP-binding pocket engagement [2].

Methyl 2-(4-Amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2): Why In-Class Analogs Are Not Interchangeable


Simple substitution of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate with closely related analogs—such as the ethyl ester (CAS 1152841-53-6), the free carboxylic acid (CAS 1006348-46-4), or the hydrochloride salt (CAS 6647-89-8)—can alter critical physicochemical and reactivity parameters. The methyl ester provides a distinct balance of lipophilicity (cLogP ≈ -0.23 consensus prediction) and hydrolytic stability that differs from the ethyl ester (increased lipophilicity) and the free acid (significantly higher polarity and potential for unwanted salt formation or decarboxylation) . Furthermore, the non-salt free base form avoids counterion interference in downstream coupling reactions, unlike hydrochloride salts which may require additional neutralization steps in synthetic sequences . For kinase inhibitor programs, the specific substitution pattern of the pyrazole core—with an amino group at the 4-position and an N1-acetate side chain—is critical for JAK binding, and even minor side-chain modifications can substantially alter isoform selectivity and potency [1].

Methyl 2-(4-Amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2): Comparative Evidence for Scientific Selection


Ester Side-Chain Lipophilicity: Methyl Ester vs. Ethyl Ester vs. Free Acid in 4-Aminopyrazole Series

The methyl ester side chain confers a consensus cLogP of -0.23, establishing a moderate lipophilicity profile distinct from the ethyl ester analog (predicted higher cLogP due to additional methylene) and the highly polar free carboxylic acid analog . This property directly influences passive membrane permeability and solubility characteristics, making the methyl ester the preferred intermediate when balancing synthetic accessibility with drug-like physicochemical space in lead optimization programs.

Lipophilicity optimization Physicochemical property differentiation Medicinal chemistry building blocks

Salt Form Selection: Free Base (CAS 802269-97-2) vs. Hydrochloride Salt (CAS 6647-89-8) for Downstream Reactivity

The free base form (CAS 802269-97-2) is directly compatible with acylation, alkylation, and metal-catalyzed coupling reactions without requiring neutralization steps . In contrast, the hydrochloride salt (CAS 6647-89-8, MW 191.61) requires addition of a base (e.g., triethylamine, DIPEA) prior to reactions involving the amino group, which can introduce variability in stoichiometry and reaction outcomes . The free base also avoids chloride ion interference in Pd-catalyzed cross-couplings and SN2 alkylations, where halide presence can sometimes alter catalyst activity or compete as a nucleophile.

Building block reactivity Salt form selection Synthetic chemistry workflow

Synthetic Versatility: Methyl Ester as a Traceless Synthon vs. Carboxylic Acid in Diversification

The methyl ester moiety enables orthogonal synthetic manipulations not possible with the free acid analog: it can be reduced to the primary alcohol (LiAlH₄ or DIBAL-H), converted to the corresponding amide via aminolysis, or hydrolyzed to the free acid as needed [1]. This tri-directional derivatization capability is not available from the free acid (CAS 1006348-46-4), which is limited to amide bond formation or esterification (the reverse transformation). The ester also serves as a protecting group for the carboxylic acid during transformations of the amino group, enabling chemoselective modification of the pyrazole core.

Scaffold diversification Synthetic chemistry Medicinal chemistry building blocks

JAK Inhibition Scaffold Validation: Aminopyrazole Core in Kinase Inhibitor Development

A series of 4-amino-(1H)-pyrazole derivatives, structurally related to methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, demonstrated potent JAK inhibition with antiproliferative activities superior to the approved JAK inhibitor Ruxolitinib in cancer cell assays [1]. The aminopyrazole core engages the ATP-binding pocket of JAK kinases, and the N1-acetate side chain provides a synthetic handle for further optimization of potency, selectivity, and pharmacokinetic properties [2]. The methyl ester variant (target compound) represents the minimally elaborated scaffold that preserves the critical 4-amino pharmacophore while offering the N1 position for diversification in kinase inhibitor programs.

JAK kinase inhibition Antitumor drug discovery Scaffold validation

Methyl 2-(4-Amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2): Optimal Application Scenarios for Scientific Procurement


JAK Kinase Inhibitor Lead Generation and SAR Studies

As a validated core scaffold for JAK family kinase inhibition, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate provides an entry point for structure-activity relationship (SAR) studies targeting JAK1, JAK2, JAK3, and TYK2 [1]. The free amino group at the 4-position is essential for ATP-binding pocket engagement, while the methyl ester side chain can be diversified (hydrolysis, amidation, reduction) to optimize potency, selectivity, and drug-like properties. Researchers developing next-generation JAK inhibitors for oncology or autoimmune indications can use this building block to generate focused libraries with rapid synthetic iteration [2].

Parallel Synthesis and High-Throughput Chemistry Workflows

The free base form eliminates the neutralization step required for hydrochloride salts, enabling direct use in automated parallel synthesizers and high-throughput experimentation platforms . With three distinct derivatization vectors (amino group, ester carbonyl, and ester α-carbon), a single procurement supports multiple diversification strategies in library production. This reduces the number of building blocks required per project, streamlining procurement logistics and lowering overall chemical inventory costs .

Lead Optimization Requiring Balanced Lipophilicity

For programs where maintaining drug-like physicochemical properties is critical, the methyl ester provides a consensus cLogP of -0.23—an intermediate value between more lipophilic ethyl ester analogs and highly polar free acid forms . This property profile is advantageous when optimizing compounds for oral bioavailability, where excessive lipophilicity (cLogP > 5) increases metabolic clearance and promiscuous off-target binding, while excessive polarity (cLogP < -1) compromises passive membrane permeability. The methyl ester offers a balanced starting point that aligns with Lipinski guidelines and lead-likeness criteria [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.